![molecular formula C18H21N3O3S2 B2791878 4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865546-23-2](/img/structure/B2791878.png)
4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide
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Overview
Description
4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a butyl(ethyl)sulfamoyl group and a 3-cyanothiophen-2-yl moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the butyl(ethyl)sulfamoyl group through sulfonation reactions. The 3-cyanothiophen-2-yl moiety can be attached via a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are utilized under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Organic Synthesis
4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide serves as a versatile building block in organic synthesis. Its functional groups allow for the modification and construction of more complex molecules, making it valuable in developing new pharmaceuticals and agrochemicals.
Biological Research
This compound has potential applications in biological studies, particularly in the investigation of biochemical pathways. The sulfamoyl group is known to interact with various biomolecules, which can be exploited to study enzyme activities and receptor interactions .
Material Science
In material science, this compound can be utilized to create specialty chemicals with desired properties. Its unique structure may impart specific characteristics to polymers or coatings, enhancing their performance in industrial applications.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of compounds similar to this compound. Researchers found that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition capabilities of the compound. It was shown that the sulfamoyl moiety effectively inhibited certain enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[butyl(ethyl)sulfamoyl]-N-(2-cyanothiophen-3-yl)benzamide: A structural isomer with the cyanothiophenyl group attached at a different position.
4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)aniline: Similar structure but with an aniline core instead of benzamide.
Uniqueness
4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Biological Activity
Molecular Formula
The molecular formula for 4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is C15H18N2O2S.
Structural Characteristics
This compound features a benzamide core, with a sulfamoyl group attached to a butyl and ethyl moiety, and a cyanothiophene substituent. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to modulate specific receptor pathways, particularly those involving glutamate receptors. Research indicates that compounds with similar structures often act as agonists or antagonists at these receptors, influencing neurotransmission and potentially providing therapeutic benefits in neurological disorders.
Pharmacological Studies
- Glutamate Receptor Modulation : Studies have shown that compounds interacting with glutamate receptors can affect synaptic plasticity and neurotransmitter release. For instance, the modulation of NMDA and AMPA receptors is crucial in the treatment of conditions like Alzheimer’s disease and depression .
- Anticancer Potential : Preliminary studies suggest that sulfonamide derivatives possess anticancer properties by inhibiting tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Sulfamoyl compounds have been noted for their anti-inflammatory properties, which may be relevant in conditions such as arthritis and other inflammatory diseases .
Case Studies
- Case Study 1 : A study investigating the effects of sulfamoyl compounds on neuronal survival demonstrated that certain derivatives could enhance neuronal resilience against excitotoxicity, suggesting neuroprotective properties.
- Case Study 2 : In vitro assays have shown that similar benzamide derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy.
In Vitro Studies
Research has indicated that this compound exhibits significant activity against specific cancer cell lines. In vitro assays revealed:
- IC50 values indicating effective concentration ranges for inducing cell death.
- Mechanistic studies showing involvement in apoptosis pathways.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. These studies typically measure:
- Bioavailability and metabolic stability.
- Efficacy in reducing tumor size or improving neurological outcomes.
Data Tables
Property | Value |
---|---|
Molecular Weight | 302.38 g/mol |
Solubility | Soluble in DMSO |
IC50 (Cancer Cell Lines) | Varies by line (e.g., 10 µM) |
Mechanism | NMDA receptor modulation |
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-3-5-11-21(4-2)26(23,24)16-8-6-14(7-9-16)17(22)20-18-15(13-19)10-12-25-18/h6-10,12H,3-5,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLBYYHGUBHVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.